

The Mechanism of Action of DSM265 on Plasmodium falciparum: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

DSM265 is a promising antimalarial candidate that targets a crucial metabolic pathway in Plasmodium falciparum, the deadliest species of malaria parasite. This technical guide provides an in-depth overview of the mechanism of action of **DSM265**, detailing its molecular target, inhibitory activity, and the mechanisms of resistance. The information is compiled from peer-reviewed scientific literature to support research and development efforts in the fight against malaria.

Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The primary mechanism of action of **DSM265** is the selective inhibition of the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3] This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA. Unlike their human hosts, malaria parasites lack the pyrimidine salvage pathway and are therefore entirely dependent on the de novo synthesis of pyrimidines, making PfDHODH an ideal drug target.[4][5]

DSM265 is a potent and selective inhibitor of PfDHODH, belonging to the triazolopyrimidine class of compounds.[1][2][6] It exerts its parasiticidal effect by binding to the ubiquinone binding

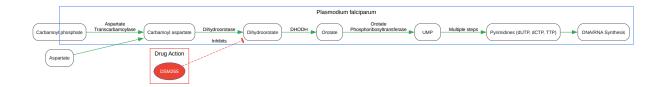


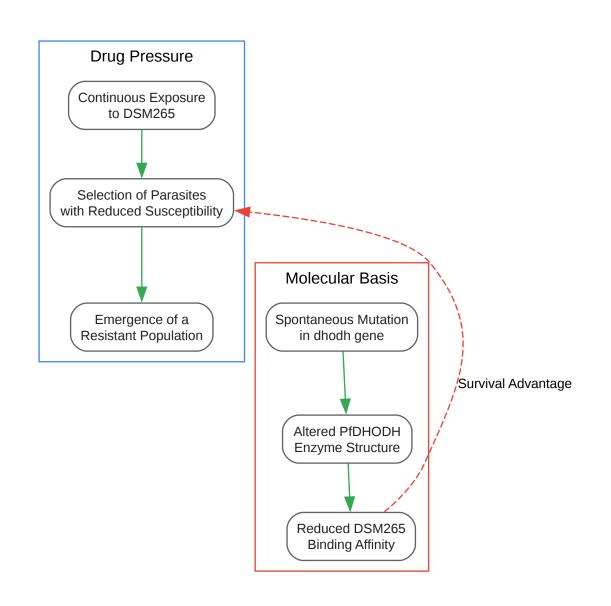
site of PfDHODH, thereby blocking the enzymatic reaction that converts dihydroorotate to orotate. This inhibition depletes the parasite's pyrimidine pool, leading to a cessation of DNA and RNA synthesis and ultimately, cell death.[1] The activity of **DSM265** is observed against both the blood and liver stages of P. falciparum.[3][6]

Signaling Pathway of Pyrimidine Biosynthesis Inhibition

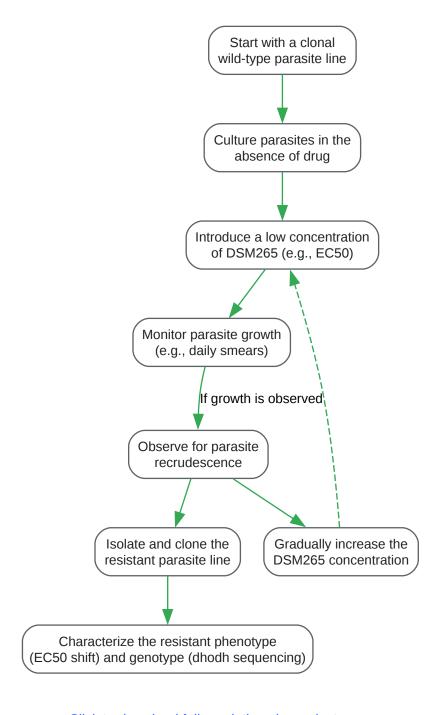
The following diagram illustrates the de novo pyrimidine biosynthesis pathway in P. falciparum and the inhibitory action of **DSM265**.











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